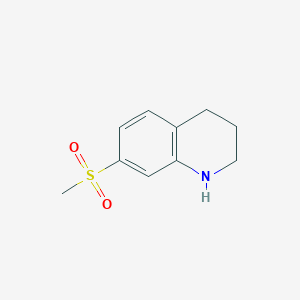
N',2-Dihydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Nucleic Acid Research
N',2-Dihydroxyacetimidamide derivatives have been explored in the context of nucleic acid research. For example, N-isopropoxyacetylated nucleosides, related to this compound, have been used for base protection during the synthesis of oligodeoxyribonucleotides. This process involves protecting the exoaminofunctions of nucleosides like 2'-deoxyadenosine, -guanosine, and -cytidine, demonstrating stability under synthesis conditions on solid support. The convenience of removing N-isopropoxyacetyl is much faster compared to commonly used groups like benzoyl or isobutyryl, enabling the synthesis of specific triesters (Uznański, Grajkowski, & Wilk, 1989).
Synthesis of Nucleotide Analogs
Another application is in the synthesis of N4-alkylamino deoxycytidine derivatives, which are then incorporated into oligonucleotide probes. These probes can be modified post-synthesis with various labels like fluorescent or enzyme labels, allowing for a diverse range of applications in molecular biology and biochemistry (Urdea et al., 1988).
Chemical Research and Toxicology
In chemical research and toxicology, the reaction of glycidamide, a metabolite related to compounds like this compound, with nucleosides like cytidine and thymidine has been studied. This research provides insights into the potential mutagenicity and carcinogenicity of these compounds, contributing to our understanding of chemical interactions at the molecular level (Backman, Sjöholm, & Kronberg, 2004).
Synthesis and Antibacterial Activities
Derivatives of dehydroacetic acid, which include compounds similar to this compound, have been synthesized to improve antibacterial activities. These analogs, evaluated against bacteria like Escherichia coli and Staphylococcus aureus, demonstrate the role of such compounds in developing new antibacterial agents (Baldwin et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of N,2-Dihydroxyacetimidamide can be achieved through the reaction of glyoxal with ethylenediamine followed by oxidation with hydrogen peroxide.", "Starting Materials": [ "Glyoxal", "Ethylenediamine", "Hydrogen peroxide" ], "Reaction": [ "Mix glyoxal and ethylenediamine in a 1:1 molar ratio in a round-bottom flask.", "Heat the mixture to 80-90°C and stir for 2-3 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with cold water and dry it under vacuum.", "Dissolve the precipitate in water and add hydrogen peroxide dropwise until the solution turns yellow.", "Heat the solution to 80-90°C and stir for 2-3 hours.", "Cool the solution to room temperature and filter the precipitate.", "Wash the precipitate with cold water and dry it under vacuum.", "Recrystallize the product from water to obtain N,2-Dihydroxyacetimidamide as a white solid." ] } | |
Numéro CAS |
73728-45-7 |
Formule moléculaire |
C2H6N2O2 |
Poids moléculaire |
90.08 g/mol |
Nom IUPAC |
N',2-dihydroxyethanimidamide |
InChI |
InChI=1S/C2H6N2O2/c3-2(1-5)4-6/h5-6H,1H2,(H2,3,4) |
Clé InChI |
WEOOQFYHYZGYRC-UHFFFAOYSA-N |
SMILES isomérique |
C(/C(=N\O)/N)O |
SMILES |
C(C(=NO)N)O |
SMILES canonique |
C(C(=NO)N)O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



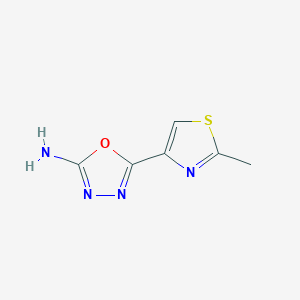
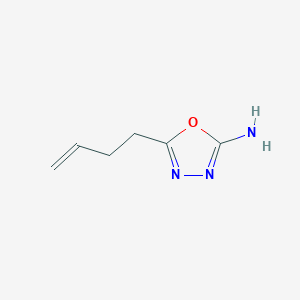
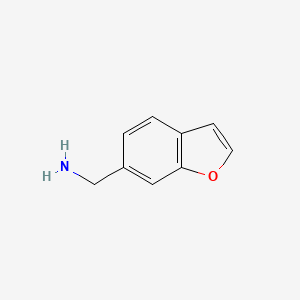
![1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1520445.png)

![4-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}butanoic acid](/img/structure/B1520448.png)
![4-[(Ethylamino)methyl]phenol hydrochloride](/img/structure/B1520450.png)
![2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1520451.png)
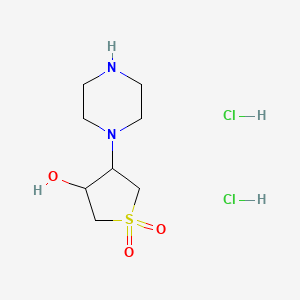
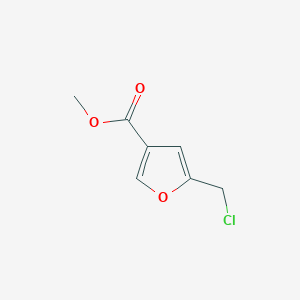
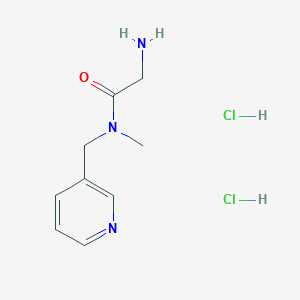
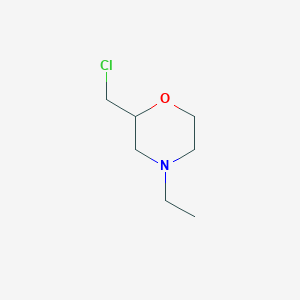
![3-[5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520463.png)
